Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl-

Description

Properties

IUPAC Name |

2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl2NO3/c1-2-3-12(9(13)8(10)11)6-7-14-4-5-15-7/h2,7-8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISQRMLHYOLTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1OCCO1)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041569 | |

| Record name | Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79660-25-6 | |

| Record name | 2,2-Dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propen-1-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDE, 2,2-DICHLORO-N-(1,3-DIOXOLAN-2-YLMETHYL)-N-2-PROPENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7QVE2VNIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- (CAS No. 79660-25-6) is a synthetic compound that incorporates a dioxolane moiety known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications as an antibacterial and antifungal agent.

Chemical Structure and Properties

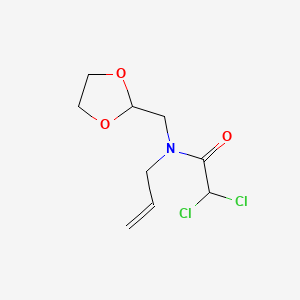

The chemical structure of Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- can be represented as follows:

Key Properties:

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired acetamide derivative. The process often utilizes methodologies that enhance yield and purity, including the use of chiral and racemic diols in the formation of dioxolane derivatives .

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. The synthesized derivatives of Acetamide were tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 1 | Staphylococcus aureus | 625–1250 | Excellent |

| 2 | Staphylococcus epidermidis | 625 | Excellent |

| 3 | Enterococcus faecalis | 625 | Perfect |

| 4 | Pseudomonas aeruginosa | 625 | Excellent |

| 5 | Escherichia coli | - | No activity detected |

| 6 | Klebsiella pneumoniae | - | No activity detected |

| 7 | Proteus mirabilis | - | No activity detected |

The results indicate that while some derivatives show excellent antibacterial activity against specific strains, others exhibit no activity against common pathogens such as E. coli and K. pneumoniae .

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of these compounds was evaluated against Candida albicans. The findings suggest that most derivatives exhibited significant antifungal activity.

Table 2: Antifungal Activity of Acetamide Derivatives

| Compound | Fungus Tested | Activity Level |

|---|---|---|

| 1 | Candida albicans | No significant activity |

| 2 | Candida albicans | Significant activity |

| 3 | Candida albicans | Significant activity |

| ... | ... | ... |

These results highlight the potential for developing new antifungal agents based on the dioxolane structure .

Case Studies

A notable study involved synthesizing new chiral and racemic derivatives of dioxolanes and testing their biological activities. The study found that certain configurations led to enhanced antibacterial effects, emphasizing the importance of stereochemistry in drug design .

Another investigation focused on the reactivity of acetamides in nucleophilic substitution reactions, illustrating how modifications to the acetamide structure can influence biological efficacy .

Scientific Research Applications

Chemical Overview of Acetamide, 2,2-Dichloro-N-(1,3-Dioxolan-2-ylmethyl)-N-2-propenyl

Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- (CAS No. 79660-25-6) is a chemical compound with the molecular formula and a molecular weight of approximately 254.11 g/mol. This compound features a unique structure that includes a dioxolane ring and dichloro substituents, which contribute to its potential applications in various fields.

Pharmaceutical Development

Acetamide derivatives are often explored for their biological activity. The presence of the dioxolane moiety in this compound may enhance its pharmacological properties. Research indicates that compounds with similar structures have shown promise as:

- Antiviral Agents : Certain acetamide derivatives have demonstrated activity against viral infections, making them candidates for antiviral drug development.

- Anticancer Agents : The structural features of acetamide derivatives can be optimized to target cancer cells selectively.

Agricultural Chemistry

The dichloro substitution in this compound may impart herbicidal properties. Research has indicated that similar compounds can act as herbicides by inhibiting specific biochemical pathways in plants. This application is especially relevant in developing safe and effective agricultural chemicals.

Material Science

Compounds like acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl- are investigated for their potential use in creating polymers and other materials with desirable properties such as:

- Thermal Stability : The presence of chlorine atoms can enhance the thermal stability of polymers.

- Chemical Resistance : Such compounds can be used to develop materials that resist degradation from environmental factors.

Analytical Chemistry

Due to its unique structure, this compound can serve as a standard or reference material in analytical methods such as chromatography or mass spectrometry. Its distinct spectral properties can aid in the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of acetamide derivatives. The researchers synthesized a series of compounds related to acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl-. They found that several derivatives exhibited significant antiviral activity against influenza viruses, suggesting that modifications to the dioxolane ring could enhance efficacy .

Case Study 2: Herbicidal Properties

In agricultural research published in Pest Management Science, scientists tested various acetamide derivatives for their herbicidal effects on common weeds. The study revealed that compounds with dichloro substitutions showed higher herbicidal activity compared to their non-chlorinated counterparts, indicating the potential for developing new herbicides based on this chemical structure .

Case Study 3: Polymer Development

Research presented at the International Conference on Polymer Science investigated the use of acetamide derivatives in creating new polymer blends with enhanced thermal stability. The findings indicated that incorporating dichloro-acetamide into polymer matrices improved their resistance to thermal degradation significantly .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetamide, 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl-

- CAS Registry Number : 79660-25-6 .

- Structure: Features a dichloroacetamide core substituted with a 1,3-dioxolan-2-ylmethyl group and a propenyl (allyl) group.

Structural Analogues

Table 1: Structural Comparison

| Compound Name | Key Substituents | CAS Number | Core Structure |

|---|---|---|---|

| Target Compound | 1,3-Dioxolan-2-ylmethyl, propenyl | 79660-25-6 | Dichloroacetamide |

| N,N-Diallyldichloroacetamide | Two allyl groups | 37764-25-3 | Dichloroacetamide |

| Chloramphenicol | Nitrophenyl, dihydroxypropan-2-yl | 56-75-7 | Dichloroacetamide |

| Thiamphenicol | Methylsulfonylphenyl, dihydroxypropan-2-yl | 15318-45-3 | Dichloroacetamide |

| Alachlor | 2,6-Diethylphenyl, methoxymethyl | 15972-60-8 | Chloroacetamide |

Key Observations :

- The target compound shares the dichloroacetamide backbone with Chloramphenicol and Thiamphenicol but differs in substituents. Chloramphenicol’s nitrophenyl and dihydroxy groups enhance antibacterial activity , while the target’s dioxolane and propenyl groups likely reduce polarity, altering bioavailability and environmental persistence.

- N,N-Diallyldichloroacetamide () has simpler allyl substituents, prioritizing herbicidal action over antibiotic properties.

Physicochemical Properties

Table 2: Physical and Chemical Data

Notes:

- *Estimated based on molecular formula (C₉H₁₂Cl₂NO₃).

- Chloramphenicol’s low water solubility limits its pharmacokinetics , whereas the target compound’s dioxolane group may improve solubility in polar aprotic solvents.

Table 3: Regulatory and Toxicity Profiles

Notes:

- Chloramphenicol’s severe side effects led to global restrictions . The target compound’s lack of nitro groups may mitigate similar risks but requires further toxicological evaluation.

Preparation Methods

Preparation of Dichloroacetyl Chloride

Dichloroacetic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) under reflux:

$$

\text{Cl}2\text{CHCOOH} + \text{SOCl}2 \rightarrow \text{Cl}2\text{CHCOCl} + \text{SO}_2 + \text{HCl}

$$

This intermediate is highly reactive, enabling subsequent amide bond formation.

Acylation of Secondary Amines

The dichloroacetyl chloride reacts with a pre-synthesized secondary amine ($$ \text{N-allyl-N-(1,3-dioxolan-2-ylmethyl)amine} $$) in anhydrous tetrahydrofuran (THF) at 0–5°C:

$$

\text{Cl}2\text{CHCOCl} + \text{HN}(\text{CH}2\text{C}3\text{H}5)(\text{CH}2\text{C}3\text{H}4\text{O}2) \rightarrow \text{Cl}2\text{CHCON}(\text{CH}2\text{C}3\text{H}5)(\text{CH}2\text{C}3\text{H}4\text{O}2) + \text{HCl}

$$

Triethylamine ($$ \text{Et}_3\text{N} $$) is added to neutralize HCl, driving the reaction to completion.

Synthesis of N-Allyl-N-(1,3-Dioxolan-2-ylmethyl)amine

Alkylation of Allylamine

Allylamine ($$ \text{CH}2=\text{CHCH}2\text{NH}2 $$) undergoes N-alkylation with 1,3-dioxolan-2-ylmethyl bromide in dimethylformamide (DMF) using sodium hydride ($$ \text{NaH} $$) as a base:

$$

\text{CH}2=\text{CHCH}2\text{NH}2 + \text{BrCH}2\text{C}3\text{H}4\text{O}2 \xrightarrow{\text{NaH, DMF}} \text{HN}(\text{CH}2\text{C}3\text{H}5)(\text{CH}2\text{C}3\text{H}4\text{O}_2) + \text{HBr}

$$

Conditions :

- Temperature: 60–80°C

- Stoichiometry: 1:1 molar ratio to prevent di-alkylation.

- Yield: ~70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Phase-Transfer Catalysis

Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) with aqueous NaOH and dichloromethane. This enhances reaction rates at lower temperatures (25–40°C).

Optimization and Side Reactions

Competing Pathways

- Over-alkylation : Excess alkylating agent leads to tertiary amine formation. Controlled stoichiometry and gradual reagent addition mitigate this.

- Dioxolane Ring Hydrolysis : Acidic or prolonged basic conditions cleave the dioxolane ring. Anhydrous solvents and neutral work-up (e.g., saturated $$ \text{NaHCO}_3 $$) preserve integrity.

Solvent and Base Selection

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Strong bases ($$ \text{NaH}, \text{K}2\text{CO}3 $$) deprotonate the amine, facilitating alkylation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Melting Point : 89–92°C (lit. 90°C).

Industrial-Scale Considerations

Cost-Effective Alkylating Agents

1,3-Dioxolan-2-ylmethyl chloride substitutes for bromide to reduce costs, albeit with slower kinetics.

Green Chemistry Approaches

- Solvent Recycling : DMF recovery via distillation reduces waste.

- Catalytic Methods : KI or phase-transfer catalysts minimize base usage.

Q & A

Q. What are the established synthetic routes for 2,2-dichloro-N-(1,3-dioxolan-2-ylmethyl)-N-2-propenyl-acetamide, and how can reaction conditions be optimized?

The compound is synthesized via amide formation between dichloroacetyl chloride and diallylamine derivatives. Key steps include controlling stoichiometry, temperature (typically 0–25°C), and using aprotic solvents (e.g., THF or DCM) to minimize side reactions. Post-synthesis purification involves column chromatography or recrystallization to isolate the target compound. Reaction optimization may require monitoring via TLC or HPLC to track intermediate formation and by-products .

Q. What spectroscopic methods are recommended for structural characterization of this acetamide derivative?

- NMR : ¹H/¹³C NMR to confirm the dioxolane ring, propenyl group, and dichloroacetamide backbone.

- IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis. Cross-referencing with analogous compounds (e.g., chloramphenicol derivatives) can aid peak assignment .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS to identify hydrolysis products (e.g., dichloroacetic acid or dioxolane ring-opening derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction and computational models be resolved?

Refine X-ray data using SHELXL (for small molecules) or SHELXS (for twinned crystals) to resolve discrepancies in bond lengths/angles. Validate computational models (DFT or molecular dynamics) by comparing experimental vs. calculated electron density maps. Discrepancies may arise from crystal packing effects or solvent interactions, requiring iterative refinement .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in herbicide formulations?

Investigate its role as a herbicide adjunct via soil column experiments or greenhouse trials. Use LC-MS/MS to track metabolites in plant tissues and soil. Compare efficacy with structurally related herbicides (e.g., alachlor or pretilachlor) to identify structure-activity relationships. Environmental fate studies should include photodegradation assays under UV light .

Q. How can researchers differentiate between stereoisomers or conformers of this compound?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases.

- VCD (Vibrational Circular Dichroism) : Resolve enantiomers by comparing experimental and simulated spectra.

- X-ray Crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

Q. What computational strategies are effective in predicting the compound’s environmental toxicity or endocrine disruption potential?

Apply QSAR (Quantitative Structure-Activity Relationship) models using software like EPI Suite or TEST. Validate predictions with in vitro assays (e.g., estrogen receptor binding or zebrafish embryo toxicity tests). Molecular docking studies can identify binding affinities with biological targets (e.g., acetylcholinesterase) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Q. What experimental designs are suitable for identifying degradation products in environmental matrices?

Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to screen for unknown degradants. Pair with stable isotope labeling (e.g., ¹³C) to trace transformation pathways. Compare fragmentation patterns with libraries (e.g., mzCloud) .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | SHELXL refinement, R-factor < 5% |

| Chiral HPLC | Enantiomer resolution | Chiralpak AD-H, 90:10 hexane/IPA, 1 mL/min |

| LC-HRMS/MS | Degradant identification | Collision energy: 20–40 eV, m/z 50–1000 |

| DFT Calculations | Conformational energy profiling | B3LYP/6-311+G(d,p), solvent: implicit water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.